2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid

Hydrogen bonding Fragment-based drug design Physicochemical property

2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 89996-21-4) is a heterocyclic building block that combines a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core with a pyridazin-4-yl substituent at the 5‑position. Its molecular formula is C₁₀H₇N₃O₃ (MW 217.18 g·mol⁻¹).

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
CAS No. 89996-21-4
Cat. No. B12925031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
CAS89996-21-4
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CN=NC=C1C2=CNC(=O)C(=C2)C(=O)O
InChIInChI=1S/C10H7N3O3/c14-9-8(10(15)16)3-7(4-11-9)6-1-2-12-13-5-6/h1-5H,(H,11,14)(H,15,16)
InChIKeyZNVDBTGCMKJZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 89996-21-4): Structural Overview for Procurement Decisions


2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 89996-21-4) is a heterocyclic building block that combines a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core with a pyridazin-4-yl substituent at the 5‑position [1]. Its molecular formula is C₁₀H₇N₃O₃ (MW 217.18 g·mol⁻¹) [1]. The compound belongs to the class of 5‑aryl/heteroaryl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acids, which are widely used as synthetic intermediates for kinase inhibitors, phosphodiesterase modulators, and other target‑focused libraries [2]. The presence of both an α,β‑unsaturated lactam (2‑oxo‑1,2‑dihydropyridine) and a free carboxylic acid makes this scaffold particularly attractive for amide coupling and bioconjugation reactions, while the electron‑deficient pyridazine ring introduces a unique hydrogen‑bond‑acceptor topology relative to phenyl or pyridine congeners [1][2].

Why Close Analogs of 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic Acid Cannot Be Assumed Interchangeable


Within the 5‑aryl‑2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid family, seemingly minor heteroaryl replacements (phenyl → pyridyl → pyrimidinyl → pyridazinyl) produce substantial differences in hydrogen‑bond donor/acceptor counts, logP, and topological polar surface area (tPSA), each of which directly influences aqueous solubility, passive membrane permeability, and target‑binding complementarity [1][2]. For example, replacing a phenyl group with a pyridazin‑4‑yl moiety alters the H‑bond acceptor count from 3 to 5 while lowering logP by more than 2 log units [1]. Because kinase ATP‑binding pockets and phosphodiesterase catalytic sites are highly sensitive to heterocycle geometry and H‑bond arrays, even a single nitrogen‑position isomer can redirect hit‑to‑lead trajectories [3]. The quantitative comparisons presented in Section 3 demonstrate that procurement of the pyridazin‑4‑yl‑specific compound is essential when the research objective requires the precise physicochemical signature that this scaffold delivers.

Quantitative Differentiation Evidence for 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic Acid Relative to Closest Analogs


Hydrogen‑Bond Acceptor/Donor Profile: Pyridazine vs. Phenyl Substituent

The pyridazin‑4‑yl analog (target compound) provides 5 H‑bond acceptors and 0 H‑bond donors at the dominant physiological pH range, whereas the 5‑phenyl analog (CAS 10177‑08‑9) possesses only 3 H‑bond acceptors and 2 H‑bond donors [1]. The additional two acceptor sites arise from the two non‑protonated pyridazine nitrogen atoms, which offer vectorial H‑bond opportunities that phenyl, pyridin‑4‑yl, and pyrimidin‑4‑yl congeners cannot replicate [1].

Hydrogen bonding Fragment-based drug design Physicochemical property

Lipophilicity (logP): Pyridazine Confers Significant Hydrophilicity

Computed logP values are 0.05 (target pyridazin‑4‑yl), 0.94 (pyrimidin‑4‑yl analog, CAS 89996‑04‑3), and 2.15 (phenyl analog, CAS 10177‑08‑9) [1][2]. The >2‑log‑unit decrease relative to the phenyl analog indicates substantially higher aqueous solubility and a markedly different pharmacokinetic disposition, while the further ~0.9‑log‑unit shift relative to even the pyrimidine congener underscores the sensitivity of this parameter to the precise heterocycle [1][2].

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area (tPSA): Balanced Permeability vs. Solubility

The target pyridazin‑4‑yl compound exhibits a tPSA of 90 Ų, compared with 96.2 Ų for the pyrimidin‑4‑yl analog and 70.42 Ų for the phenyl analog [1][2]. The tPSA of the pyridazinyl variant falls within the 60–140 Ų range associated with balanced cell permeability and aqueous solubility, whereas the pyrimidinyl analog pushes the upper boundary and the phenyl analog sits near the lower limit, potentially favoring passive permeability at the expense of solubility [1].

tPSA Caco-2 permeability Drug-likeness

Molecular Weight and Heteroatom Density: Optimized Fragment Space

The pyridazin‑4‑yl compound (C₁₀H₇N₃O₃, MW 217.18) contains a higher heteroatom fraction (6 heteroatoms among 16 heavy atoms) than either the phenyl analog (C₁₂H₉NO₃, MW 215.21; 4 heteroatoms among 16 heavy atoms) or the pyridin‑4‑yl analog (C₁₁H₈N₂O₃, MW 216.19; 5 heteroatoms among 16 heavy atoms) [1][2]. This elevated heteroatom density translates into a higher fraction of sp²‑hybridised nitrogen atoms capable of engaging in both classical and non‑classical hydrogen bonds within enzyme active sites [1].

Fragment-based screening Lead-likeness Rule of Three

Procurement‑Focused Application Scenarios for 2-Oxo-5-(pyridazin-4-yl)-1,2-dihydropyridine-3-carboxylic Acid


Fragment‑Based Lead Discovery Requiring Solubility‑Balanced, Hydrogen‑Bond‑Rich Cores

The combination of low logP (0.05), moderate tPSA (90 Ų), and 5 H‑bond acceptors makes the pyridazin‑4‑yl compound an ideal starting fragment for solubility‑challenged targets (e.g., kinases, PDEs) where phenyl or pyridine analogs would introduce excessive lipophilicity and compromise aqueous solubility [1]. The free carboxylic acid further enables rapid derivatisation via amide coupling, allowing the fragment to be grown into lead molecules without altering the favorable core polarity [1].

Structure‑Based Design of Kinase or Phosphodiesterase Inhibitors

Pyridazine‑containing compounds have demonstrated single‑digit nanomolar affinity for factor XIa and low‑nanomolar PDE10A inhibition through specific interactions with selectivity pockets that recognise the diazine N‑atom geometry [2]. The pyridazin‑4‑yl‑substituted dihydropyridine‑3‑carboxylic acid scaffold places two sp² nitrogens in a 1,2‑relationship, offering a unique H‑bond‑acceptor vector that pyridin‑4‑yl and pyrimidin‑4‑yl isomers cannot provide, thereby enabling engagement of Tyr/Gln side chains in the selectivity pocket of PDE10A or the S1 pocket of factor XIa [2].

Custom Library Synthesis for High‑Throughput Screening Campaigns

Sourcing the exact pyridazin‑4‑yl regioisomer (CAS 89996-21-4) rather than the isomeric pyridazin‑3‑yl or pyrimidin‑4‑yl variants is critical when the screening objective is to probe the structure‑activity relationship (SAR) of the diazine orientation. The compound’s high heteroatom fraction (37.5 %) gives it an advantageous ‘fragment‑like’ profile (MW < 220, logP < 1, tPSA < 100) that aligns with Rule‑of‑Three guidelines for fragment screening collections [1].

Physicochemical Property Calibration in Parallel Library Design

The measured or computed logP 0.05 and tPSA 90 Ų serve as reference values for tuning the property space of parallel libraries built on the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid template. By contrasting these values with those of the phenyl (logP 2.15, tPSA 70.42 Ų) and pyrimidin‑4‑yl (logP 0.94, tPSA 96.2 Ų) analogs, medicinal chemistry teams can prospectively select the scaffold that best matches their desired property profile without synthesising a full multi‑parameter optimisation set [1][3].

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